7-Methylindolin-2-one

Descripción

Chemical Identity and Nomenclature

This compound is formally designated as 7-methyl-1,3-dihydroindol-2-one according to International Union of Pure and Applied Chemistry nomenclature standards. The compound possesses the molecular formula Carbon 9 Hydrogen 9 Nitrogen 1 Oxygen 1, with a molecular weight of 147.17 grams per mole. The Chemical Abstracts Service registry number for this compound is 3680-28-2, providing a unique identifier for database searches and chemical procurement. Alternative nomenclature includes 7-methyl-1,3-dihydro-2H-indol-2-one and 7-methyl-2,3-dihydro-1H-indol-2-one, reflecting different conventions for numbering the heterocyclic ring system.

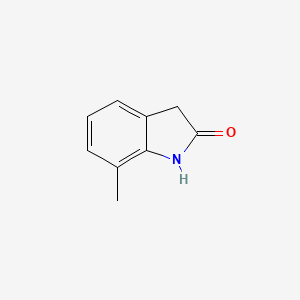

The structural representation of this compound features a fused bicyclic system consisting of a benzene ring connected to a five-membered lactam ring. The methyl substituent is positioned at the 7-carbon of the benzene ring, which corresponds to the carbon adjacent to the nitrogen-containing ring junction. This positioning creates a unique electronic environment that influences the compound's chemical behavior and biological activity profiles. The compound's International Chemical Identifier is InChI=1S/C9H9NO/c1-6-3-2-4-7-5-8(11)10-9(6)7/h2-4H,5H2,1H3,(H,10,11), providing a standardized method for representing its molecular structure.

The simplified molecular-input line-entry system notation for this compound is CC1=C2C(=CC=C1)CC(=O)N2, which enables computational processing and database storage of structural information. This notation clearly indicates the connectivity pattern of atoms within the molecule, including the positioning of the methyl group and the lactam functionality. The compound exhibits specific stereochemical properties due to its rigid bicyclic framework, although it does not contain any chiral centers that would lead to optical isomerism.

| Property | Value |

|---|---|

| Molecular Formula | C9H9NO |

| Molecular Weight | 147.17 g/mol |

| Chemical Abstracts Service Number | 3680-28-2 |

| International Union of Pure and Applied Chemistry Name | 7-methyl-1,3-dihydroindol-2-one |

| International Chemical Identifier | InChI=1S/C9H9NO/c1-6-3-2-4-7-5-8(11)10-9(6)7/h2-4H,5H2,1H3,(H,10,11) |

| Simplified Molecular-Input Line-Entry System | CC1=C2C(=CC=C1)CC(=O)N2 |

Historical Context of Indolin-2-one Derivatives in Organic Chemistry

The historical development of indolin-2-one chemistry can be traced back to the pioneering work of Adolf von Baeyer and his colleagues in the mid-19th century. The first synthesis of oxindole, the parent compound of the indolin-2-one family, was accomplished by Baeyer and Knop in 1866 through the reduction of isatin using sodium amalgam. This seminal work established the foundation for subsequent investigations into the chemistry of indolin-2-one derivatives and their potential applications in organic synthesis. The development of indole chemistry was intimately connected with the study of indigo dye, which could be converted to isatin and subsequently to oxindole through chemical transformations.

The exploration of methyl-substituted indolin-2-one derivatives gained momentum in the 20th century as organic chemists recognized the importance of these compounds as synthetic intermediates and bioactive molecules. The systematic investigation of positional isomers, including this compound, revealed significant differences in chemical reactivity and biological activity depending on the location of substituents on the indoline ring system. These discoveries led to increased interest in developing efficient synthetic methodologies for accessing specific isomers with desired properties.

The pharmaceutical relevance of indolin-2-one derivatives became particularly evident with the development of anticancer agents based on the oxindole scaffold. Research investigations demonstrated that compounds containing the indolin-2-one core structure, particularly those with specific substitution patterns, exhibited potent inhibitory activities against receptor tyrosine kinases. The development of sunitinib, which contains a modified indolin-2-one structure, represented a significant milestone in the clinical application of these compounds for cancer treatment. This success stimulated further research into the structure-activity relationships of various indolin-2-one derivatives, including systematic studies of methylated analogs.

The synthetic chemistry of indolin-2-one derivatives has evolved considerably over the past several decades, with transition metal-catalyzed methodologies emerging as powerful tools for constructing these heterocyclic systems. Modern synthetic approaches have enabled the preparation of complex indolin-2-one derivatives with high levels of stereochemical control, facilitating the exploration of their biological activities and potential therapeutic applications. The development of domino cyclization reactions has been particularly important for accessing functionalized oxindoles containing quaternary carbon centers, which are challenging to construct using traditional synthetic methods.

Positional Isomerism in Methyl-Substituted Indolinones

The positional isomerism observed in methyl-substituted indolinones represents a fascinating aspect of structural chemistry that significantly impacts both physical properties and biological activities. Within the indolin-2-one framework, methyl substituents can be positioned at various locations on the benzene ring or the lactam ring, creating distinct isomeric forms with unique characteristics. The this compound isomer exhibits specific properties that differentiate it from other positional isomers such as 3-methylindolin-2-one and 5-methylindolin-2-one.

3-Methylindolin-2-one, with Chemical Abstracts Service number 1504-06-9, represents an isomer where the methyl group is attached to the 3-carbon of the lactam ring rather than the benzene ring. This compound has the same molecular formula as this compound but displays significantly different chemical behavior due to the altered electronic environment created by the methyl substituent's proximity to the carbonyl group. The 3-methyl isomer is known to be derived naturally from tryptophan and has been identified as a bioactive compound with potential pharmaceutical applications.

5-Methylindolin-2-one, bearing Chemical Abstracts Service number 3484-35-3, represents another important positional isomer where the methyl group is located at the 5-position of the benzene ring. This compound shares the molecular formula Carbon 9 Hydrogen 9 Nitrogen 1 Oxygen 1 with both 3-methylindolin-2-one and this compound, but its chemical properties are influenced by the electronic effects of the methyl substituent at the 5-position. The different positioning affects the compound's reactivity patterns and potential for further functionalization reactions.

| Isomer | Chemical Abstracts Service Number | Substitution Position | Molecular Weight (g/mol) | International Chemical Identifier Key |

|---|---|---|---|---|

| 3-Methylindolin-2-one | 1504-06-9 | 3-position (lactam ring) | 147.17 | BBZCPUCZKLTAJQ-UHFFFAOYSA-N |

| 5-Methylindolin-2-one | 3484-35-3 | 5-position (benzene ring) | 147.17 | HXQDSHSATAEREW-UHFFFAOYSA-N |

| This compound | 3680-28-2 | 7-position (benzene ring) | 147.17 | UAIKQUZQXSTAKX-UHFFFAOYSA-N |

The electronic effects of methyl substitution at different positions create variations in reactivity patterns that are important for synthetic planning and biological activity optimization. The 7-methyl substitution pattern in this compound creates a unique electronic environment due to its proximity to the nitrogen atom in the bicyclic system. This positioning influences the compound's ability to participate in electrophilic aromatic substitution reactions and affects its coordination behavior with metal catalysts during synthetic transformations.

Comparative studies of methyl-substituted indolinone isomers have revealed significant differences in their biological activities, particularly in the context of enzyme inhibition and anticancer properties. Research investigations have demonstrated that the specific positioning of methyl substituents can dramatically alter the binding affinity of these compounds to biological targets, highlighting the importance of precise structural control in drug development efforts. The systematic study of structure-activity relationships among these isomers continues to provide valuable insights for the design of new therapeutic agents based on the indolin-2-one scaffold.

Propiedades

IUPAC Name |

7-methyl-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-6-3-2-4-7-5-8(11)10-9(6)7/h2-4H,5H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAIKQUZQXSTAKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)CC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60190279 | |

| Record name | 2H-Indol-2-one, 1,3-dihydro-7-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60190279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3680-28-2 | |

| Record name | 2H-Indol-2-one, 1,3-dihydro-7-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003680282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-Indol-2-one, 1,3-dihydro-7-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60190279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Cyclization of 7-Methylindole Derivatives

One common approach involves the oxidation of 7-methylindole derivatives to form the 2-one functionality, effectively converting the indole to the indolin-2-one scaffold. This method uses oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to achieve selective oxidation at the 2-position.

Reduction of 7-Methylisatin

Alternatively, 7-methylisatin can be reduced to 7-methylindolin-2-one using mild reducing agents like sodium borohydride or lithium aluminum hydride. This route is advantageous when 7-methylisatin is readily available or can be synthesized efficiently.

Detailed Preparation Procedure Example

A representative synthetic procedure for this compound involves:

- Starting material: 7-methylindole

- Oxidizing agent: Potassium permanganate or chromium trioxide

- Solvent: Acetic acid or aqueous medium

- Reaction temperature: Controlled heating (50–80 °C)

- Reaction time: Several hours until completion monitored by TLC or GC

- Workup: Quenching excess oxidant, extraction, and purification by recrystallization or chromatography

This method yields this compound with high purity suitable for further synthetic applications.

Research Findings and Data Summary

Advanced Synthetic Techniques

Recent literature reports environmentally friendly and efficient synthetic routes for indolin-2-one derivatives, including this compound, using microwave-assisted synthesis and water as a solvent with copper nitrate catalysts. These methods provide rapid reaction times and good yields (34–91%) for related 3-alkylidene-2-indolinone derivatives, suggesting potential adaptation for this compound synthesis.

Analytical Characterization

The synthesized this compound is typically characterized by:

- Nuclear Magnetic Resonance (NMR): ^1H NMR shows characteristic aromatic protons and methyl singlet around δ 2.2 ppm; ^13C NMR confirms the carbonyl carbon near δ 175 ppm.

- Gas Chromatography (GC): Purity above 99% is routinely achieved.

- Mass Spectrometry (MS): Confirms molecular ion peak consistent with C9H9NO (molecular weight 147.17 g/mol).

- Melting Point: Consistent with literature values for the pure compound.

Análisis De Reacciones Químicas

Types of Reactions: 7-Methylindolin-2-one undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 7-methylisatin.

Reduction: Reduction reactions can convert it to 7-methylindoline.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3rd position.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst are typical for substitution reactions.

Major Products:

Oxidation: 7-Methylisatin

Reduction: 7-Methylindoline

Substitution: Halogenated derivatives of this compound.

Aplicaciones Científicas De Investigación

Scientific Research Applications

7-Methylindolin-2-one has a wide array of applications across different scientific domains:

Chemistry

- Building Block: It serves as a precursor for synthesizing more complex indole derivatives.

- Reactivity Studies: The compound is used to study reaction mechanisms and develop new synthetic methodologies.

Biology

- Enzyme Inhibition: Research indicates that it can act as an inhibitor for various enzymes, including acetylcholine esterase (AChE), which is relevant in Alzheimer's disease treatment.

- Anticancer Activity: Studies have shown that this compound exhibits significant growth inhibition against various cancer cell lines. For example, it demonstrated a GI50 value of 10.5 µM against A549 lung cancer cells and 8.0 µM against HeLa cervical cancer cells.

Medicine

- Therapeutic Potential: Its ability to modulate biological pathways makes it a candidate for developing new drugs targeting specific diseases, particularly in oncology and neurodegenerative disorders.

- Antimicrobial Properties: The compound has shown promising antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus.

Anticancer Activity Overview

| Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) |

|---|---|---|---|

| A549 (Lung Cancer) | 10.5 | 15.0 | 20.0 |

| HeLa (Cervical Cancer) | 8.0 | 12.5 | 18.0 |

| MCF7 (Breast Cancer) | 9.0 | 14.0 | 22.0 |

Comparison with Related Compounds

| Compound Name | Anticancer Activity | Antimicrobial Activity |

|---|---|---|

| This compound | High | Moderate |

| Indolin-2-one | Moderate | Low |

| Isatin | Low | Moderate |

Case Studies

1. Anticancer Efficacy Study:

A study evaluated the effects of this compound on HeLa cells, revealing a dose-dependent reduction in cell viability. The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.

2. Antimicrobial Testing:

In comparative studies against other indolinone derivatives, this compound exhibited significant antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 0.5 to 1 µg/mL against resistant strains of bacteria.

Mecanismo De Acción

The mechanism of action of 7-Methylindolin-2-one involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites or modulate receptor activity by mimicking natural ligands. The pathways involved often include cytochrome P450 enzymes, which metabolize the compound into active or inactive forms .

Comparación Con Compuestos Similares

Comparative Analysis with Analogous Compounds

Structural Modifications and Activity Trends

Table 1: Structural and Functional Group Comparisons

| Compound Name | Structural Features | Key Biological Activities |

|---|---|---|

| 7-Methylindolin-2-one | Methyl at C7 | High anticancer, moderate antimicrobial |

| Indolin-2-one | No substituents | Moderate anticancer, low antimicrobial |

| Isatin | Carbonyl at C1 | Low anticancer, moderate antimicrobial |

| 7-Fluoro-2-methylisoindolin-1-one | Fluoro at C7, methyl at C2 | Enhanced reactivity (data pending) |

| 7-Benzoylindolin-2-one | Benzoyl group at C7 | Unique receptor binding, potential CNS applications |

| 3-Hydroxy-3-(2-(3-methoxyphenyl)-2-oxoethyl)-7-methylindolin-2-one | Hydroxy, methoxyphenyl groups | Anti-inflammatory, anticancer (in vitro) |

| 7-Amino-3,3-dimethylindolin-2-one | Amino at C7, dimethyl at C3 | Improved solubility, enzyme interaction |

Table 2: Anticancer Activity Comparison (GI₅₀ in µM)

| Compound Name | A549 (Lung) | HeLa (Cervical) | MCF7 (Breast) |

|---|---|---|---|

| This compound | 10.5 | 8.0 | 9.0 |

| Indolin-2-one | 15.2 | 12.8 | 14.3 |

| Isatin | >50 | >50 | >50 |

| 7-Benzoylindolin-2-one | 7.8 | 6.5 | 8.2 |

Mechanistic and Functional Insights

- Methyl Group Impact : The C7 methyl group in this compound enhances steric bulk, improving binding to AChE and cancer cell targets compared to unsubstituted Indolin-2-one .

- Amino and Hydroxy Groups: 7-Amino-3,3-dimethylindolin-2-one exhibits improved solubility and hydrogen-bonding capacity, aiding in enzyme inhibition . The hydroxy group in 3-Hydroxy derivatives facilitates interactions with inflammatory pathways .

Table 3: Antimicrobial Activity (MIC in µg/mL)

| Compound Name | S. aureus | E. coli |

|---|---|---|

| This compound | 0.5–1.0 | >10 |

| Indolin-2-one | >10 | >10 |

| Isatin | 2.0–4.0 | >10 |

| 3-Hydroxy-3-(2-(2-methoxyphenyl)-2-oxoethyl)-7-methylindolin-2-one | 1.5–3.0 | >10 |

Structure-Activity Relationship (SAR) Trends

Substitution at C7: Methyl (this compound): Balances hydrophobicity and steric effects for optimal anticancer activity. Benzoyl (7-Benzoylindolin-2-one): Enhances lipophilicity and receptor affinity, improving potency .

Functional Groups on the Indole Ring :

Actividad Biológica

7-Methylindolin-2-one is a compound belonging to the indolinone family, characterized by its unique structural features and significant biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of this compound

- Chemical Formula: C₉H₉NO

- Molecular Weight: 149.17 g/mol

- CAS Number: 3680-28-2

This compound exhibits its biological activity through various mechanisms:

-

Enzyme Inhibition:

- It has been identified as an inhibitor of acetylcholine esterase (AChE), which plays a crucial role in neurotransmitter regulation. By inhibiting AChE, this compound increases acetylcholine levels, potentially enhancing cognitive functions and offering therapeutic benefits in neurodegenerative diseases like Alzheimer's .

-

Receptor Binding:

- The indole structure allows for high-affinity binding to multiple receptors, influencing various biological processes such as cell signaling and gene expression .

-

Biochemical Pathways:

- The compound affects the metabolism and distribution of related indole derivatives, impacting cellular functions .

Anticancer Properties

Research indicates that this compound and its derivatives exhibit promising antiproliferative effects against various cancer cell lines. For instance:

- MCF7 Cell Line Studies:

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

- Minimum Inhibitory Concentration (MIC):

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is critical for optimizing its biological activity:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Methyl group at position 7 | AChE inhibitor, anticancer |

| Indolin-2-one | No methyl substituent | Less active compared to methylated derivatives |

| Isatin | Carbonyl at position 1 | Different reactivity profile |

The presence of the methyl group at the 7th position enhances the compound's reactivity and biological activity compared to its analogs .

Comparative Studies

In comparative studies with other indole derivatives, this compound has shown distinct advantages in terms of enzyme inhibition and receptor interaction, making it a valuable lead compound in drug discovery efforts targeting neurological disorders .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.